1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
CAS No.: 2034447-95-3
Cat. No.: VC4981638
Molecular Formula: C16H16N4OS
Molecular Weight: 312.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034447-95-3 |
---|---|
Molecular Formula | C16H16N4OS |
Molecular Weight | 312.39 |
IUPAC Name | 2,5-dimethyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C16H16N4OS/c1-11-9-13(20(2)19-11)16(21)18-10-12-5-3-7-17-15(12)14-6-4-8-22-14/h3-9H,10H2,1-2H3,(H,18,21) |
Standard InChI Key | NHZAWTRDWKOKSJ-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
1,3-Dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide features a central pyrazole ring (1H-pyrazole) substituted at positions 1 and 3 with methyl groups. Position 5 hosts a carboxamide group (-CONH2), while position 3 is further functionalized with a (2-(thiophen-2-yl)pyridin-3-yl)methyl substituent . The pyridine ring is fused to a thiophene moiety via a methylene bridge, creating a planar aromatic system with conjugated π-electrons.
Spectroscopic Characterization
Key spectral data for analogous pyrazole-carboxamides reveal distinct patterns:
-
1H NMR: Methyl protons on the pyrazole ring appear as singlets near δ 2.2–2.4 ppm, while the pyridine-thiophene system’s aromatic protons resonate between δ 7.1–8.5 ppm .
-
13C NMR: The carboxamide carbonyl carbon is observed near δ 165–170 ppm, with pyrazole carbons at δ 105–150 ppm .
-
IR: Stretching vibrations for -NH2 (∼3350 cm⁻¹) and -C=O (∼1680 cm⁻¹) confirm the carboxamide group .
Table 1: Key Spectral Assignments
Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
---|---|---|---|
Pyrazole-CH3 | 2.21–2.43 | 11.9–21.8 | - |
Pyridine-thiophene-CH | 7.11–8.50 | 127.3–151.8 | - |
Carboxamide (-CONH2) | 9.11 (NH2) | 165–170 (C=O) | 1681 (C=O) |
Synthetic Pathways and Optimization
Multi-Component Reaction Strategies
The synthesis of pyrazole derivatives often employs hydrazine-based cyclocondensation. For this compound, a plausible route involves:
-
Formation of the pyrazole core: Reaction of 1,3-diketones with hydrazine derivatives under acidic conditions .
-
Introduction of the carboxamide: Nucleophilic acyl substitution using chloroformate intermediates .
-
Appending the pyridine-thiophene moiety: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the heteroaromatic system .
Regioselectivity and Yield Considerations
Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. The 1,3-dimethyl substitution pattern is achieved using acetylacetone as a diketone precursor, favoring 5-carboxamide formation . Yields for analogous compounds range from 57–90%, depending on reaction conditions .
Pharmacological Applications and Mechanism of Action
Anticancer Activity
Pyrazole-carboxamides exhibit antitumoral effects via tubulin polymerization inhibition. In vitro studies on related compounds demonstrate IC50 values of 0.8–2.4 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines . The thiophene moiety enhances lipophilicity, improving membrane permeability.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Activity Comparison
The thiophene-containing derivative shows superior anticancer activity compared to furan analogs, attributed to enhanced π-π stacking with biological targets .
Future Directions and Challenges
Optimization of Pharmacokinetics
Current limitations include moderate oral bioavailability (∼40% in rodent models) due to first-pass metabolism. Prodrug strategies, such as esterification of the carboxamide, may improve absorption .
Target Identification and Validation
Proteomic studies are needed to identify off-target interactions. Preliminary data suggest affinity for kinase domains (e.g., EGFR-TK), warranting further investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume